Multiflorenol acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Multiflorenol acetate can be synthesized from multiflorenol through an acetylation reaction. The process involves reacting multiflorenol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound involves the extraction of multiflorenol from plant sources, followed by its acetylation. One common source of multiflorenol is the leaves of Sedum brevifolium, where it constitutes a major part of the wax . The extraction process involves using solvents such as tert-butylmethyl ether and methanol to isolate multiflorenol, which is then acetylated to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Multiflorenol acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted triterpenoids depending on the nucleophile used.
Scientific Research Applications
Multiflorenol acetate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other triterpenoid derivatives.
Biology: Studied for its role in plant biochemistry and its potential biological activities.
Mechanism of Action
The mechanism of action of multiflorenol acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit the activation of Epstein-Barr virus early antigen (EBV-EA) induced by tumor promoters . This inhibition is concentration-dependent and suggests potential antiviral and anticancer properties. The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Multiflorenol acetate can be compared with other similar triterpenoid compounds, such as:
Taraxasterol: Known for its anti-inflammatory and hepatoprotective effects.
ψ-Taraxasterol: Exhibits similar properties to taraxasterol and is found in various plant species.
This compound is unique due to its specific structure and the presence of the acetate group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
53298-81-0 |
---|---|
Molecular Formula |
C32H52O2 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
[(3S,4aR,6aS,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate |
InChI |
InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)22-12-15-32(9)25-20-27(2,3)16-17-29(25,6)18-19-31(32,8)23(22)10-11-24(30)28(26,4)5/h10,22,24-26H,11-20H2,1-9H3/t22-,24-,25+,26-,29+,30+,31+,32-/m0/s1 |
InChI Key |
BBIBQROZEQEFRD-PPHTVVBXSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC[C@@]4(C3=CC[C@H]2C1(C)C)C)C)(C)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C5CC(CCC5(CCC4(C3=CCC2C1(C)C)C)C)(C)C)C)C |
Origin of Product |
United States |
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